molecular formula C10H9ClO3 B12340137 3-chloro-4-(cyclopropyloxy)Benzoic acid CAS No. 869569-70-0

3-chloro-4-(cyclopropyloxy)Benzoic acid

Katalognummer: B12340137
CAS-Nummer: 869569-70-0
Molekulargewicht: 212.63 g/mol
InChI-Schlüssel: ZHGFBIQXDUUESK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-(cyclopropyloxy)Benzoic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a cyclopropyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(cyclopropyloxy)Benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-chloro-4-hydroxybenzoic acid+cyclopropyl bromideK2CO3,DMF3-chloro-4-(cyclopropyloxy)Benzoic acid\text{3-chloro-4-hydroxybenzoic acid} + \text{cyclopropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-chloro-4-hydroxybenzoic acid+cyclopropyl bromideK2​CO3​,DMF​3-chloro-4-(cyclopropyloxy)Benzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-4-(cyclopropyloxy)Benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The cyclopropyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-(cyclopropyloxy)Benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-chloro-4-(cyclopropyloxy)Benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyloxy group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the chlorine atom can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-chloro-4-hydroxybenzoic acid
  • 4-chloro-3-methoxybenzoic acid
  • 3-chloro-4-methylbenzoic acid

Uniqueness

3-chloro-4-(cyclopropyloxy)Benzoic acid is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

869569-70-0

Molekularformel

C10H9ClO3

Molekulargewicht

212.63 g/mol

IUPAC-Name

3-chloro-4-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9ClO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI-Schlüssel

ZHGFBIQXDUUESK-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=C(C=C2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.